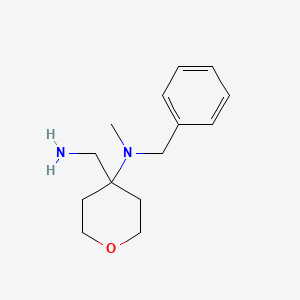

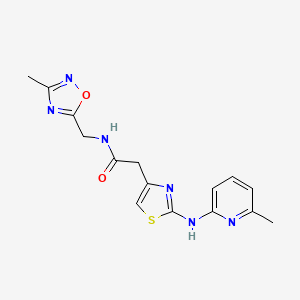

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It is also known as 4-carboxybenzylamine .

Synthesis Analysis

The synthesis of 4-(aminomethyl)benzoic acid involves several steps. One method involves the reaction of benzyl amine with yeast glucan . Another method involves the reaction of 4-formyl benzoic acid with methanol, followed by a reaction with sodium hydroxide .

Molecular Structure Analysis

The molecular formula of 4-(aminomethyl)benzoic acid is C8H9NO2 . The structure includes a benzene ring with a carboxylic acid group (CO2H) and an aminomethyl group (NH2CH2) attached to it .

Chemical Reactions Analysis

4-(Aminomethyl)benzoic acid can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . It can also be used as a linker for the synthesis of dendron-OMS hybrids .

Physical And Chemical Properties Analysis

The physical properties of 4-(aminomethyl)benzoic acid include a density of 1.2±0.1 g/cm3, a melting point over 300 °C, and a boiling point of 323.1±25.0 °C at 760 mmHg . It is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Chitosan Derivatives

A study by Omura et al. (2001) demonstrated the use of a regioselective aminomethylation reaction, akin to the chemistry of 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine, in the synthesis of new chitosan derivatives. This process improved solubility in organic solvents, highlighting its utility in the development of functional biomaterials (Omura et al., 2001).

2. Synthesis of Triazole Derivatives

Albert (1973) reported the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, involving reactions related to 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine. These compounds have potential applications in medicinal chemistry and pharmaceutical research (Albert, 1973).

3. Development of Polymer-Supported Reagents

Research by Pop et al. (1997) focused on the creation of polymer-supported reagents for efficient synthesis of amides, employing aminomethylation techniques similar to those used with 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine. This represents a significant advancement in the field of green chemistry and sustainable production methods (Pop et al., 1997).

4. Novel Approaches in Organic Synthesis

Peng et al. (2018) explored the palladium-catalyzed carbonylative aminohomologation of aryl halides, a process closely related to the chemistry of 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine. This method has broad applications in the synthesis of complex organic compounds, particularly in pharmaceuticals and agrochemicals (Peng et al., 2018).

5. Study of Intracellular Calcium Activity

Bourlot et al. (1998) investigated substituted 1,4-benzoxazines bearing an amino side chain, similar to 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine, for their activity on intracellular calcium. This research contributes to our understanding of cellular mechanisms and potential therapeutic applications (Bourlot et al., 1998).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine” are not available, related compounds such as 4-(aminomethyl)benzoic acid are being studied for their potential uses in various applications, including as catalysts in chemical reactions and as structure-directing agents in the synthesis of zeolites .

Eigenschaften

IUPAC Name |

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-16(11-13-5-3-2-4-6-13)14(12-15)7-9-17-10-8-14/h2-6H,7-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZQHEZJEJDJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2(CCOCC2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2465740.png)

![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile](/img/structure/B2465741.png)

![Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2465742.png)

![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)

![8-aminobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2465752.png)

![6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B2465754.png)

![2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2465757.png)

![2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2465759.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea](/img/structure/B2465761.png)